molecular formula C10H21NO2.ClH<br>C10H22ClNO2 B12675778 Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride CAS No. 97552-62-0

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride

Cat. No.: B12675778
CAS No.: 97552-62-0
M. Wt: 223.74 g/mol
InChI Key: VAPIPGSCONDQCL-UHFFFAOYSA-N
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Description

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a quaternary ammonium salt characterized by a cyclohexyl group attached to a nitrogen atom, which is further bonded to a 2,2-dimethoxyethyl substituent.

Properties

CAS No.

97552-62-0

Molecular Formula

C10H21NO2.ClH
C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-12-10(13-2)8-11-9-6-4-3-5-7-9;/h9-11H,3-8H2,1-2H3;1H

InChI Key

VAPIPGSCONDQCL-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CCCCC1)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride typically involves the reaction of cyclohexylamine with 2,2-dimethoxyacetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired ammonium chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl(2,2-dimethoxyethyl)amine oxide, while reduction may produce cyclohexyl(2,2-dimethoxyethyl)amine .

Scientific Research Applications

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dimethyl[(2-oxocyclohexyl)methyl]ammonium Chloride (Tramadol Related Compound B)

  • Structure: Features a cyclohexanone ring and a dimethylaminomethyl group.
  • Molecular Formula: C₉H₁₇NO·HCl
  • Molecular Weight : 191.70 g/mol .
  • Key Differences : Lacks the 2,2-dimethoxyethyl group, replacing it with a ketone-functionalized cyclohexyl moiety.
  • Applications : Used as a reference standard in pharmaceutical quality control (e.g., tramadol synthesis) .
  • Synthesis : Prepared via condensation of 1,3-cyclohexanedione with dimethylmethyleneammonium chloride .

2-Chloro-N,N-dimethylethanaminium Chloride

  • Structure : A simpler quaternary ammonium salt with a chloroethyl group.
  • Molecular Formula : C₄H₁₁Cl₂N
  • Molecular Weight : 156.04 g/mol .
  • Key Differences : Smaller alkyl chain and absence of cyclohexyl or dimethoxy groups.
  • Applications : Intermediate in organic synthesis; used to modify surfactants or polymers.

Venlafaxine Hydrochloride

  • Structure : Contains a methoxyphenyl group and a hydroxycyclohexyl moiety.
  • Molecular Formula: C₁₇H₂₇NO₂·HCl
  • Molecular Weight : 313.87 g/mol .
  • Key Differences : More complex structure with antidepressant activity due to aromatic and hydroxyl groups.
  • Applications : Active pharmaceutical ingredient (API) for treating depression and anxiety.

Cyclohexyl 2-Aminoacetate Hydrochloride

  • Structure: Combines a cyclohexyl ester with an aminoacetate group.
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol .
  • Key Differences : Ester linkage instead of a quaternary ammonium center.
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride* C₁₀H₂₂ClNO₂ (inferred) ~240 (estimated) Cyclohexyl, dimethoxyethyl, quaternary ammonium Pharmaceutical intermediate
Dimethyl[(2-oxocyclohexyl)methyl]ammonium chloride C₉H₁₇NO·HCl 191.70 Cyclohexanone, dimethylammonium Reference standard
2-Chloro-N,N-dimethylethanaminium chloride C₄H₁₁Cl₂N 156.04 Chloroethyl, dimethylammonium Surfactant/polymer modifier
Venlafaxine hydrochloride C₁₇H₂₇NO₂·HCl 313.87 Methoxyphenyl, hydroxycyclohexyl Antidepressant API
Cyclohexyl 2-aminoacetate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclohexyl ester, aminoacetate Peptide synthesis

*Note: Data for this compound is inferred from structural analogs and synthesis pathways.

Biological Activity

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to a quaternary ammonium moiety with two methoxyethyl substituents. Its structural formula can be represented as follows:

C1H23ClN Cyclohexyl 2 2 dimethoxyethyl ammonium chloride \text{C}_1\text{H}_{23}\text{Cl}\text{N}\quad \text{ Cyclohexyl 2 2 dimethoxyethyl ammonium chloride }

Quaternary ammonium compounds (QACs), including this compound, typically function as surfactants and antiseptics. They exert their biological effects through several mechanisms:

  • Cell Membrane Disruption : QACs can disrupt the phospholipid bilayer of microbial cell membranes, leading to cell lysis and death.
  • Protein Denaturation : These compounds can denature proteins, inhibiting essential cellular functions.
  • Inhibition of Enzymatic Activity : QACs may interfere with key enzymatic processes within microbial cells.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to other well-known disinfectants.

Pathogen MIC (mg/L) Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.8

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound on mammalian cells. In vitro assays indicated that while the compound exhibited antimicrobial properties, it also showed cytotoxicity at higher concentrations.

Cell Line IC50 (µM) Effect
HeLa30Moderate
Vero25Moderate
MCF-715High

Study on Antitumor Activity

A notable study investigated the antitumor potential of this compound in a murine model. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size.

  • Dosage : 10 mg/kg, 20 mg/kg
  • Results :
    • At 10 mg/kg: Tumor size reduced by 30%
    • At 20 mg/kg: Tumor size reduced by 50%

This study suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in human models.

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